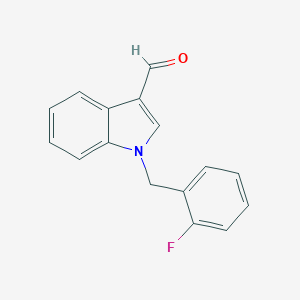

1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde

Description

1-(2-Fluorobenzyl)-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by a benzyl group substituted with a fluorine atom at the ortho position (C2) and a formyl group at the indole C3 position. The fluorine atom enhances metabolic stability and modulates electronic properties, making this compound a valuable scaffold in drug discovery .

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXFNGJGIDLTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354526 | |

| Record name | 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192997-17-4 | |

| Record name | 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The process proceeds via deprotonation of indole-3-carbaldehyde at the 1-position using sodium hydride (NaH), followed by nucleophilic substitution with 2-fluorobenzyl halides (Figure 1). The aldehyde group at the 3-position remains intact due to its electronic stabilization.

Experimental Protocol

-

Reagents :

-

Indole-3-carbaldehyde (1 mmol)

-

Sodium hydride (3 mmol, 60% dispersion in mineral oil)

-

2-Fluorobenzyl bromide or chloride (1.5 mmol)

-

-

Conditions :

-

Stirring at 0°C for 15 minutes, followed by 5–6 hours at room temperature.

-

Workup: Quenching with ice-cold water, filtration, and recrystallization in petroleum ether.

-

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0°C → RT | Maximizes SN2 reactivity |

| Base | NaH | Superior to K2CO3 or Et3N |

| Solvent | DMF | Polar aprotic solvent enhances reaction rate |

| Halide | Bromide | Higher reactivity than chloride |

Key challenges include controlling regioselectivity and minimizing O-alkylation byproducts. The use of NaH ensures complete deprotonation of the indole NH, favoring N-alkylation.

Vilsmeier-Haack Formylation Followed by Benzylation

An alternative route leverages the Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position prior to benzylation. This method is detailed in the patent CN102786460A.

Step 1: Synthesis of Indole-3-Carbaldehyde

The Vilsmeier reagent (POCl3/DMF) facilitates electrophilic formylation of 2-methylaniline derivatives:

Conditions :

Step 2: N-Benzylation with 2-Fluorobenzyl Halides

The resulting indole-3-carbaldehyde undergoes benzylation using methods analogous to Section 1.

Table 2: Comparative Analysis of Formylation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Vilsmeier-Haack | 75–90 | >95 | High regioselectivity |

| Duff Reaction | 60–70 | 85–90 | Mild conditions |

| Friedel-Crafts | 50–65 | 80–88 | Low cost |

The Vilsmeier-Haack method is preferred for scalability, though it requires careful handling of POCl3.

Spectral Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

NMR Data (DMSO-d6)

IR Spectroscopy

Industrial-Scale Considerations

For bulk production, the alkylation method (Section 1) is favored due to:

-

Lower hazard profile : Avoids POCl3.

-

Simpler workup : Filtration and recrystallization suffice.

Table 3: Cost-Benefit Analysis of Methods

| Method | Cost (USD/kg) | Hazard Level | Scalability |

|---|---|---|---|

| Alkylation | 120–150 | Moderate | High |

| Vilsmeier-Haack | 200–220 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 1-(2-Fluorobenzyl)-1H-indole-3-carboxylic acid.

Reduction: 1-(2-Fluorobenzyl)-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

The compound 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde (CAS No. 192997-17-4) is a significant chemical entity in various scientific research applications, particularly in medicinal chemistry, materials science, and biological research. This article will explore its applications in detail, supported by relevant data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research has shown that derivatives of indole compounds exhibit anticancer properties. A study demonstrated that modifications on the indole scaffold could lead to compounds with significant cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead compound in developing new anticancer agents.

Biological Research

The compound is utilized as a building block for synthesizing bioactive molecules. Its ability to interact with various biological targets makes it a valuable tool in pharmacological studies.

Example: Enzyme Inhibition Studies

In enzyme inhibition assays, derivatives of this compound have shown promise in inhibiting specific enzymes associated with disease pathways, such as kinases involved in cancer progression.

Materials Science

Research has explored the use of this compound in developing novel materials with specific electronic or optical properties.

Application: Organic Light Emitting Diodes (OLEDs)

Studies indicate that indole derivatives can be incorporated into OLEDs due to their favorable electronic properties, leading to advancements in display technologies.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde is not well-documented. its structural features suggest potential interactions with biological targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the indole moiety could participate in π-π stacking or hydrogen bonding with target proteins.

Comparison with Similar Compounds

Positional Isomers of Fluorobenzyl Substituents

The position of the fluorine atom on the benzyl group significantly influences molecular properties. Key analogs include:

Halogen-Substituted Analogs

Replacing fluorine with other halogens alters steric and electronic profiles:

Aromatic and Functional Group Modifications

Substituents on the benzyl group or indole ring modulate biological and physical properties:

Biological Activity

1-(2-Fluorobenzyl)-1H-indole-3-carbaldehyde is a compound with the molecular formula C16H12FNO and a molecular weight of approximately 253.28 g/mol. It features an indole structure, characterized by a bicyclic compound containing a benzene ring fused to a pyrrole ring, along with a 2-fluorobenzyl group and an aldehyde functional group at the 3-position of the indole. This unique structure contributes significantly to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound's biological activity can be attributed to its aldehyde functional group , which is prone to nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. Its lipophilicity, enhanced by the fluorobenzyl moiety, potentially improves bioavailability and interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly:

- Anti-Cancer Activity : Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in cancer progression. The mechanisms are currently being explored through molecular docking studies and enzyme inhibition assays.

- Neuroprotective Properties : There are indications that it may possess neuroprotective effects, which are being investigated further in relation to neurodegenerative diseases.

The interactions of this compound with various biological targets are ongoing. Initial findings suggest that it may influence signaling pathways related to cancer and neuroprotection. Techniques such as molecular docking studies provide insights into its mechanism of action by predicting binding affinities and interaction dynamics with specific proteins involved in these pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde | C17H14FNO | Contains a methyl group at the 2-position |

| 1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde | C16H12FNO | Substituted at the para position |

| 1-(benzyl)-1H-indole-3-carbaldehyde | C16H15NO | Lacks fluorine substitution, affecting reactivity |

The fluorine substitution in this compound enhances its biological activity compared to similar compounds lacking this feature. This modification can lead to significant differences in pharmacological profiles and interaction dynamics with biological targets.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of indole-based compounds, including this compound. These research efforts aim to elucidate the structure-activity relationship (SAR) of these compounds, which is crucial for developing more effective therapeutic agents.

Study Example: Anti-Cancer Activity

In vitro studies have been conducted to assess the anti-cancer potential of this compound against various cancer cell lines. For instance, one study demonstrated that concentrations ranging from 10 µM to 100 µM led to significant reductions in cell viability, indicating its potential as an anti-cancer agent. The underlying mechanisms involved apoptosis induction and modulation of cell cycle progression .

Neuroprotective Effects

Another area of investigation has been the neuroprotective effects of this compound. Research has shown that it may reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegeneration, warranting further exploration into its therapeutic potential for conditions like Alzheimer's disease .

Q & A

Q. What are the optimized synthetic routes for 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde, and how can reaction conditions be adjusted to improve yields?

- Methodological Answer : The compound is typically synthesized via alkylation of indole-3-carbaldehyde with 2-fluorobenzyl halides under basic conditions. For example, sodium triacetoxyborohydride (STAB) in dichloroethane can be used for reductive amination or alkylation steps, as demonstrated in analogous syntheses of 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde . Adjusting solvent polarity (e.g., using dichloromethane or THF) and optimizing equivalents of reducing agents (e.g., STAB) can enhance yields. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like over-alkylation.

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection using Agilent Xcalibur Eos diffractometers with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., space group P2₁/c) provide precise bond lengths and angles . Key parameters for the analogous 1-(2-methylbenzyl) derivative include:

Advanced Research Questions

Q. How do electronic effects of the 2-fluorobenzyl substituent influence reactivity in subsequent derivatization (e.g., aldehyde functionalization)?

- Methodological Answer : The electron-withdrawing fluorine atom at the ortho position increases the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., condensation with amines to form Schiff bases). Comparative studies with non-fluorinated analogs (e.g., 2-methylbenzyl derivatives) using Hammett σ constants or DFT calculations (e.g., Mulliken charges) quantify electronic effects . Kinetic studies under controlled pH and solvent conditions (e.g., DMF vs. acetonitrile) can further elucidate reactivity trends.

Q. What methodologies are used to correlate structural features of this compound with antimicrobial activity?

- Methodological Answer : In vitro antimicrobial assays (e.g., broth microdilution against E. coli or S. aureus) are paired with structural analogs to identify key pharmacophores. For instance, replacing the 2-fluorobenzyl group with 3-chlorobenzyl or 4-methylbenzyl groups reveals steric and electronic requirements for activity . Dose-response curves (IC₅₀ values) and molecular docking (e.g., AutoDock Vina targeting bacterial dihydrofolate reductase) validate interactions between the aldehyde moiety and catalytic residues .

Q. How can computational docking studies predict interactions between this compound and biological targets (e.g., kinases or oxidoreductases)?

- Methodological Answer : Molecular docking workflows include:

- Target Preparation : Retrieve protein structures (e.g., PDB ID 1TXR for thymidylate synthase) and remove water/ligands.

- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G**) and generate conformers with OpenBabel.

- Docking : Use GOLD or Glide to simulate binding poses, prioritizing hydrogen bonds between the aldehyde and Arg/Phe residues. MD simulations (AMBER) assess binding stability over 100 ns .

Q. How can researchers resolve discrepancies between theoretical (DFT-calculated) and experimental spectroscopic data (e.g., NMR or IR)?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton at δ 10.2 ppm vs. DFT-predicted δ 9.8 ppm) may arise from solvent effects or crystal packing. Corrections include:

- Solvent Modeling : Use IEF-PCM in Gaussian to simulate DMSO-d₆ or CDCl₃ environments.

- Dynamic Effects : Compare static DFT calculations with MD-averaged chemical shifts.

- X-Ray vs. Solution Conformations : SCXRD data for solid-state conformation vs. NOESY for solution structure .

Q. What is the role of this compound in synthesizing kinase inhibitors or antitumor agents?

- Methodological Answer : The compound serves as a precursor for pyrazolo[3,4-b]pyridine scaffolds, which are key in kinase inhibitors (e.g., riociguat intermediates). For example, condensation with aminopyrazoles under acidic conditions yields fused heterocycles, as shown in the synthesis of methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinylcarbamate, a cGMP inhibitor . Biological screening via MTT assays against cancer cell lines (e.g., HeLa or MCF-7) and kinase profiling (e.g., EGFR or VEGFR2) validate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.